Ferric ferrous 2-ethylhexanoate
Description
Contextualizing Mixed-Valence Iron Carboxylate Complexes in Contemporary Chemistry
Mixed-valence compounds are chemical species that contain the same element in more than one oxidation state. wikipedia.orgwiley-vch.de These systems are central to understanding electron transfer processes in chemistry and biology. The interaction between the different valence states can range from very weak to very strong, a spectrum formally categorized by the Robin-Day classification system. wikipedia.org
Class I: The different oxidation states are localized on specific sites, and there is negligible electronic communication between them. Compounds like Pb₃O₄ are examples. wikipedia.org
Class II: There is a moderate degree of electronic coupling between the metal centers. These complexes often exhibit a characteristic optical transition known as an intervalence charge transfer (IVCT) band, which corresponds to the energy required to move an electron from the lower-valence site to the higher-valence site. wikipedia.orgwiley-vch.de
Class III: The electronic coupling is so strong that the valence is completely delocalized over the metal centers, which exhibit an intermediate, often non-integer, oxidation state. The Creutz-Taube ion, a ruthenium complex, is a classic example. wikipedia.org
Iron carboxylates are a significant subgroup of these compounds, where carboxylate ligands bridge two or more iron centers. cmu.edu These complexes are investigated as models for the active sites of non-heme diiron enzymes and are crucial in the study of electron transfer and magnetic interactions. cmu.edu In some instances, diiron(II,III) complexes supported by carboxylate bridges have been synthesized and shown to be valence-delocalized, representing Class III behavior. cmu.edu The study of these systems provides fundamental insights into metal-metal bonding, electronic communication, and the mechanisms of multielectron redox processes. cmu.edunih.gov
Historical Trajectories and Foundational Research on Ferric Ferrous 2-Ethylhexanoate (B8288628)
Direct foundational research on a stable, isolated compound named "Ferric ferrous 2-ethylhexanoate" is not prominent in the scientific literature. Instead, the historical development is rooted in the study and application of its single-valence counterparts: iron(III) 2-ethylhexanoate and iron(II) 2-ethylhexanoate. americanelements.comamericanelements.com These compounds belong to a broader class of metal 2-ethylhexanoates, which gained importance as versatile metal-organic precursors for materials science and as catalysts or "driers" in the paint industry. researchgate.net
The primary significance of iron 2-ethylhexanoates emerged from their use as precursors in the thermal decomposition synthesis of iron oxide nanoparticles. yavuzlab.comrsc.org Foundational work in the early 2000s demonstrated that the pyrolysis of iron carboxylate salts, formed from various iron sources and carboxylic acids like oleic acid, could produce high-quality, monodisperse magnetite (Fe₃O₄) nanocrystals. yavuzlab.com It was hypothesized that regardless of the initial iron source (e.g., FeO(OH) or Fe(CO)₅), an iron carboxylate complex was the key intermediate precursor formed in situ at high temperatures. yavuzlab.com
The term "this compound" likely describes a mixture of the Fe(II) and Fe(III) salts or a transient mixed-valence species formed during reactions, rather than a commonly isolated and characterized compound. nih.gov For instance, in the synthesis of magnetite (which contains both Fe²⁺ and Fe³⁺), a combination of iron(II) and iron(III) precursors is often used, or a single precursor might undergo redox changes during the reaction, leading to a mixed-valence state.
Scope and Academic Significance of this compound Investigations
The academic and industrial significance of iron 2-ethylhexanoate systems, including mixed ferric-ferrous states, lies predominantly in two areas: advanced material synthesis and catalysis.
Advanced Material Synthesis: The most significant application is as a precursor for the synthesis of magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). sigmaaldrich.com The thermal decomposition of iron carboxylates like 2-ethylhexanoate in high-boiling point organic solvents allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles. yavuzlab.comsigmaaldrich.comresearchgate.net This control is crucial for tailoring the magnetic properties of the nanoparticles (e.g., achieving superparamagnetism) for applications in:
Magnetic data storage sigmaaldrich.com
Biomedical fields, including magnetic resonance imaging (MRI) and drug delivery sigmaaldrich.com
Environmental remediation yavuzlab.com
The use of these precursors represents a significant improvement over traditional aqueous precipitation methods, which often yield less crystalline and more polydisperse materials. yavuzlab.com
Catalysis: Iron, being abundant and non-toxic, is an attractive element for developing sustainable catalysts. mdpi.comnih.gov Iron(III) 2-ethylhexanoate has been identified as a mild and effective Lewis acid catalyst for various organic reactions. researchgate.netchemicalbook.com For example, it has been successfully used to catalyze stereoselective hetero-Diels-Alder reactions, which are important for synthesizing complex organic molecules. rsc.org It has also been employed in Ziegler-Natta type catalyst systems for polymerization reactions. chemicalbook.com The investigation of mixed-valence iron systems in catalysis is a growing field, as the interplay between Fe(II) and Fe(III) can facilitate redox cycles essential for many catalytic transformations. mdpi.com
Data Tables
Table 1: Physicochemical Properties of Iron 2-Ethylhexanoate Compounds
This table summarizes known properties of the individual iron(III) and iron(II) 2-ethylhexanoate compounds. Data is compiled from various chemical suppliers and databases.
| Property | Iron(III) 2-Ethylhexanoate | Iron(II) 2-Ethylhexanoate |
| CAS Number | 7321-53-1 avantorsciences.com | 19583-54-1 nanochemazone.com |
| Molecular Formula | C₂₄H₄₅FeO₆ avantorsciences.com | Fe(C₈H₁₅O₂)₂ americanelements.com |
| Molecular Weight | 485.46 g/mol avantorsciences.com | 342.23 g/mol (Calculated) |
| Appearance | Typically supplied as a viscous liquid in mineral spirits lookchem.comfishersci.nl | Powder nanochemazone.com |
| Solubility | Soluble in organic solvents americanelements.com | Soluble in organic solvents americanelements.com |
| Primary Use | Precursor for nanoparticles, catalyst sigmaaldrich.comchemicalbook.com | Precursor, catalyst component americanelements.com |
Table 2: Research Findings on Iron Carboxylate Precursors for Nanoparticle Synthesis
This table highlights key results from research on the synthesis of iron oxide nanoparticles using iron carboxylate precursors.
| Iron Precursor(s) | Synthesis Method | Resulting Material | Particle Size | Key Finding | Reference |
| FeO(OH) + Oleic Acid | Thermal decomposition in 1-octadecene | Magnetite (Fe₃O₄) nanocrystals | 6 to 30 nm | Pyrolysis of the in-situ formed iron carboxylate salt allows for tunable size control. | yavuzlab.com |
| Iron carboxylate salts | Pyrolysis | Magnetite (Fe₃O₄) nanocrystals | 6 to 30 nm | High-temperature solution phase methods yield high-quality, monodisperse nanocrystals. | rsc.orgsigmaaldrich.comresearchgate.net |
| Hydrated iron oxide (III) + Oleic Acid | Thermal decomposition in docosane | Iron Oxide (IO) nanoparticles | ~15 nm | Nanoparticles showed stability in water and chloroform (B151607) and were magnetically separable. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68201-81-0 |
|---|---|
Molecular Formula |
C10H24O2 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-ethylhexanoic acid;methane |
InChI |
InChI=1S/C8H16O2.2CH4/c1-3-5-6-7(4-2)8(9)10;;/h7H,3-6H2,1-2H3,(H,9,10);2*1H4 |
InChI Key |
IMVGFDIQASHWEF-UHFFFAOYSA-N |
Canonical SMILES |
C.C.CCCCC(CC)C(=O)O |
Related CAS |
93981-08-9 |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Based Characterization of Ferric Ferrous 2 Ethylhexanoate
Spectroscopic Probing of Electronic and Geometric Structure
Spectroscopy provides a powerful lens to examine the intricate electronic and geometric configurations of Ferric Ferrous 2-ethylhexanoate (B8288628).
Mössbauer Spectroscopy for Valence State Determination in Mixed-Valence Iron Systems
Mössbauer spectroscopy is a highly sensitive technique for distinguishing between the Fe(II) and Fe(III) oxidation states in mixed-valence compounds. rsc.orgnih.gov In dinuclear iron(II,III) complexes, the spectra can reveal whether the valence is "trapped," showing distinct signals for Fe²⁺ and Fe³⁺, or "detrapped," where electron exchange between the iron centers leads to an averaged valence state. rsc.org
The temperature dependence of Mössbauer spectra is particularly insightful. For some mixed-valence iron complexes, trapped spectra are observed at low temperatures (e.g., 78 K), while detrapped spectra appear at higher temperatures (e.g., 293 K). rsc.org This transition is indicative of an intramolecular electron exchange process that is slow on the Mössbauer timescale (10⁻⁷ s) at low temperatures but becomes rapid at higher temperatures. rsc.org The isomer shifts and quadrupole splittings derived from the spectra provide quantitative information about the electronic environment of the iron nuclei. rsc.orgresearchgate.net
For instance, in a mixed-valence µ-phenolate bis(µ-carboxylate) diiron(II,III) complex, the apparent valence states of the iron atoms were determined to be 2.2 and 2.8 at 293 K, indicating a partially averaged valence state. rsc.org The analysis of these spectra often involves fitting with Lorentzian line shapes to deconvolve the contributions from different iron sites. nih.gov
X-ray Absorption Spectroscopy (XAS) for Iron Oxidation States and Local Coordination
X-ray Absorption Spectroscopy (XAS) is a crucial tool for determining the oxidation state and local coordination environment of the iron atoms in Ferric Ferrous 2-ethylhexanoate. nih.govresearchgate.net The technique is element-specific and can be applied to samples in various states, including powders and solutions. nih.gov XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov
The XANES region, at the onset of the absorption edge, is particularly sensitive to the oxidation state of the absorbing atom. nih.gov An increase in the absorption edge energy generally corresponds to a higher oxidation state. nih.govaps.org This allows for the clear differentiation between Fe(II) and Fe(III) in the mixed-valence compound. Furthermore, the pre-edge features in the XANES spectrum provide information about the geometry of the iron coordination sphere. nih.gov
The EXAFS region, extending to higher energies beyond the edge, contains information about the local atomic structure around the iron atoms, including bond distances and coordination numbers. nih.gov Analysis of the EXAFS oscillations can reveal the nature of the ligands and the distances to neighboring atoms. However, in systems containing multiple metals, such as iron and manganese, the overlapping absorption edges can limit the usable data range. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Paramagnetism
Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying paramagnetic species, such as the Fe(III) ions in this compound. nih.govharvard.edu The EPR spectrum provides information about the electronic spin state and the local environment of the paramagnetic center. nih.gov
In iron-containing systems, the g-factor values obtained from the EPR spectrum are indicative of the oxidation state and coordination symmetry of the iron. For example, signals around g = 4.3 are often attributed to high-spin Fe(III) in a rhombic environment, while signals near g = 2.0 can indicate magnetically interacting iron centers or other paramagnetic species. researchgate.net
In complex materials, the EPR spectra can be broad due to strong inter-spin electronic couplings between high-density paramagnetic centers. harvard.edu The temperature at which the EPR measurements are performed can also significantly influence the observed spectrum, providing insights into relaxation times and magnetic interactions. harvard.eduresearchgate.net
UV-Vis-NIR Spectroscopy for Charge Transfer Transitions
UV-Vis-NIR spectroscopy can be employed to investigate electronic transitions within the this compound molecule. The absorption of light in the ultraviolet, visible, and near-infrared regions corresponds to the excitation of electrons to higher energy levels.
In mixed-valence compounds, intervalence charge transfer (IVCT) bands are of particular interest. These bands arise from the transfer of an electron from the lower-valent metal center (Fe²⁺) to the higher-valent one (Fe³⁺) upon absorption of a photon. The energy and intensity of the IVCT band provide information about the degree of electronic coupling between the iron centers.
Additionally, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions can be observed, providing insights into the electronic structure of the coordination complex. The d-d transitions of the iron ions, though often weak, can also be detected and provide information about the ligand field environment. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Vibrations
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the 2-ethylhexanoate ligand and the metal-ligand bonds in this compound. researchgate.netuwaterloo.ca These techniques provide a molecular fingerprint of the compound, allowing for the identification of functional groups and the characterization of coordination modes.
The carboxylate group of the 2-ethylhexanoate ligand exhibits characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations. The frequency difference (Δ) between these two bands is a reliable indicator of the carboxylate coordination mode:
Monodentate: Δ ≈ 258-300 cm⁻¹ uwaterloo.ca
Bidentate Bridging: Δ ≈ 150-212 cm⁻¹ uwaterloo.ca
Bidentate Chelating: Δ < 135 cm⁻¹ uwaterloo.ca
FTIR studies on iron(III) 2-ethylhexanoate have shown multiple peaks in the carboxylate stretching region, indicating the presence of several binding motifs within an oligomeric structure. uwaterloo.ca The C-H stretching and bending vibrations of the ethyl and hexyl groups of the ligand are also observable in the FTIR spectrum. researchgate.net
Below is an interactive data table summarizing the typical FTIR band assignments for metal 2-ethylhexanoates:
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Asymmetric Carboxylate Stretch (νₐₛ) | 1500 - 1720 | Dependent on coordination mode (monodentate, bidentate bridging, chelating) |
| Symmetric Carboxylate Stretch (νₛ) | ~1415 | Carboxylate symmetric stretch |
| C-H Stretches | 2800 - 3000 | Stretching vibrations of CH₂, CH₃ groups |
| C-H Bends | 1300 - 1470 | Bending vibrations of CH₂, CH₃ groups |
Structural Elucidation via Diffraction Techniques
While spectroscopic methods provide detailed information about the local environment and electronic structure, diffraction techniques are essential for determining the long-range atomic order and crystal structure of this compound.
In cases where single crystals are not available, powder XRD can be used to identify the crystalline phases present and obtain information about the unit cell parameters. researchgate.net However, for amorphous or poorly crystalline materials, XRD patterns will show broad, diffuse features instead of sharp Bragg peaks, indicating a lack of long-range order. researchgate.net
X-ray Diffraction (XRD) for Bulk Crystalline Structure
For related iron oxide materials, XRD is routinely used to identify crystalline phases. For instance, in the study of iron oxide nanoparticles, all diffraction peaks could be indexed to a well-defined spinel structure with the space group Fd3m. researchgate.net This indicates a high degree of crystallinity. The lattice parameters of such materials can be precisely calculated from the diffraction data. researchgate.net Should this compound form a well-ordered crystalline solid, XRD would be the primary method to determine its unit cell dimensions, space group, and the precise coordinates of the iron, oxygen, and carbon atoms within the crystal lattice.
Pair Distribution Function (PDF) Analysis for Amorphous or Nanocrystalline Forms
In cases where this compound exists in an amorphous or nanocrystalline state, traditional XRD may not provide detailed structural information due to the lack of long-range order. This is where Pair Distribution Function (PDF) analysis becomes invaluable. PDF is derived from the total X-ray or neutron scattering data and provides information about the local atomic structure, revealing the distribution of distances between pairs of atoms.
This technique is particularly useful for materials that are not perfectly crystalline, offering insights into short-range ordering that is not captured by conventional diffraction methods. For complex materials like metal-organic compounds, PDF can help in understanding the coordination environment of the metal centers and the conformation of the organic ligands, even in the absence of a periodic crystal structure.
Mechanistic Investigations of Ferric Ferrous 2 Ethylhexanoate in Catalytic Systems
Homogeneous Catalysis Mediated by Ferric Ferrous 2-Ethylhexanoate (B8288628)
In homogeneous catalysis, iron 2-ethylhexanoate complexes are dissolved in the reaction medium, providing highly active and accessible catalytic centers. The specific oxidation state of iron, whether Fe(II) or Fe(III), and the coordination environment are crucial to its function in different reaction types.
Role of Ferric Ferrous 2-Ethylhexanoate in Oxidation Reactions
Iron(III) 2-ethylhexanoate is recognized as a catalyst in various oxidation processes. Its activity is often linked to its ability to act as a Lewis acid and to facilitate electron transfer through the Fe(III)/Fe(II) redox couple.
A notable application is in the oxidation and oligomerization of ethyl linoleate, which serves as a model compound for alkyd resins used in paints and coatings. researchgate.net In this context, a combination of iron(III) 2-ethylhexanoate and a co-catalyst like ascorbic acid 6-palmitate has proven effective. researchgate.net The mechanism involves the activation of oxygen and the formation of radical intermediates, a process where the iron center cycles between its ferric and ferrous states to propagate the reaction.
Furthermore, iron(III) 2-ethylhexanoate has been identified as a novel and mild Lewis acid catalyst for the stereoselective hetero-Diels-Alder reaction. researchgate.netrsc.org It effectively catalyzes the reaction between ethyl (E)-4-oxobutenoate and alkyl vinyl ethers, yielding cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoselectivity. rsc.org The importance of the ligand and metal oxidation state is highlighted by the observation that catalysts with lower iron oxidation states or bulkier ligands result in lower yields and selectivity. researchgate.net
The photochemical oxidation of iron(III)-carboxylate complexes is also an area of significant research. Photoexcitation can induce a ligand-to-metal charge transfer, reducing Fe(III) to Fe(II) and oxidizing the carboxylate ligand, often leading to decarboxylation. osti.gov Studies on various iron(III)-carboxylates suggest a common photo-oxidation mechanism, which may be broadly applicable to complexes like iron 2-ethylhexanoate. osti.gov
| Reaction Type | Substrates | Catalyst System | Key Finding |
| Oxidation/Oligomerization | Ethyl Linoleate | Iron(III) 2-ethylhexanoate / Ascorbic acid 6-palmitate | Effective catalyst system for model alkyd resins. researchgate.net |
| Hetero-Diels-Alder | Ethyl (E)-4-oxobutenoate, Alkyl vinyl ethers | Iron(III) 2-ethylhexanoate | Mild Lewis acid catalyst providing high cis-diastereoselectivity (up to 98% de). researchgate.netrsc.org |
| Photo-oxidation | Iron(III)-carboxylate complexes | Light (UV-Visible) | Follows a common decarboxylation mechanism via ligand-to-metal charge transfer. osti.gov |
Electrocatalytic Applications and Reaction Pathways
While direct electrocatalytic studies on this compound are not extensively documented, the behavior of iron complexes and carboxylate ligands in electrocatalysis provides significant mechanistic insights. Carboxylate ligands play a crucial role in stabilizing metal complexes during electrocatalytic processes, such as water oxidation. acs.org They help maintain the catalyst's molecular integrity and can lower the oxidation potentials required to form high-valent metal-oxo species, which are key intermediates. acs.org
The activation of iron carboxylate precatalysts is a critical step in initiating catalytic cycles. For instance, in the iron-catalyzed hydrosilylation of ketones, it has been shown that carboxylate precatalysts are activated through the reduction of the carboxylate ligand to an alkoxide, which then enters the primary catalytic cycle. nih.gov A proposed general pathway involves the reduction of an Fe(II)-carboxylate to an active Fe(II)-hydride species that performs the catalysis.
Broader research into iron-based electrocatalysis demonstrates the potential for such systems. Iron-catalyzed electrooxidative C-H activation has been achieved using electricity as a benign oxidant, replacing harsh chemical oxidants. nih.gov This "ferraelectrocatalysis" relies on an oxidation-induced reductive elimination mechanism. nih.gov Similarly, iron-based materials are explored as low-cost, highly active electrocatalysts for nitrate (B79036) reduction, a critical process for water treatment. nih.gov These systems often involve the generation of highly oxidative iron species, such as ferrate(IV) and ferrate(V), at the electrode surface, which then act as the primary oxidants. nih.gov This suggests that an iron 2-ethylhexanoate complex could serve as a precursor to form such active species at an electrode surface under an applied potential.
| Electrocatalytic Process | Catalyst Type/Precursor | Mechanistic Insight/Reaction Pathway |
| Water Oxidation | Metal-carboxylate complexes | Carboxylate ligands stabilize the metal center and lower the potential for forming active metal-oxo intermediates. acs.org |
| Ketone Hydrosilylation | Iron(II)-carboxylate precatalysts | Precatalyst is activated by reduction of the carboxylate ligand to an alkoxide, which enters the catalytic cycle. nih.gov |
| C-H Arylation | Fe(acac)₃ | Electricity replaces chemical oxidants, proceeding via an oxidation-induced reductive elimination pathway. nih.gov |
| Nitrate Reduction | Iron-based materials | Employs electrons as a green reducing agent, with catalyst effectiveness depending on the iron species formed. nih.gov |
| Ferrate Generation | Fe²⁺/Fe³⁺ precursors | Electrolysis can generate highly oxidative ferrate(IV/V/VI) species for treatment applications. nih.gov |
Polymerization Catalysis Mechanisms
Iron 2-ethylhexanoate is utilized as a catalyst or co-catalyst in various polymerization reactions. americanelements.com It is particularly noted for its role in ring-opening polymerization (ROP) and as a component in Ziegler-Natta type systems. researchgate.net For example, the combination of cobalt(II) or nickel(II) 2-ethylhexanoate with methylaluminoxane (B55162) is active in the polymerization of norbornene. researchgate.net
The mechanism in these systems often involves the iron center coordinating with the monomer and facilitating its insertion into a growing polymer chain. The 2-ethylhexanoate ligands can influence the solubility of the catalyst and the stereochemistry of the resulting polymer. In living radical polymerization, iron complexes act by mediating a reversible atom transfer process. An iron(II) species can activate a dormant polymer chain (P-X, where X is a halogen) to generate a propagating radical (P•) and an iron(III) species (Fe(III)X). This equilibrium allows for controlled polymer growth with low polydispersity. The nature of the ligands, such as the carboxylate group, modulates the redox potential of the Fe(II)/Fe(III) couple and thus the activity and control of the polymerization.
Heterogeneous Catalysis Derived from this compound Precursors
A significant application of this compound is as a soluble organometallic precursor for the synthesis of solid, heterogeneous catalysts. researchgate.net This approach leverages the compound's solubility for uniform dispersion onto a support material, followed by thermal decomposition to generate active catalytic sites.
Formation of Active Sites from this compound Decomposition
The synthesis of heterogeneous catalysts from an iron 2-ethylhexanoate precursor typically involves impregnation onto a high-surface-area support (e.g., silica (B1680970), activated carbon, alumina) followed by calcination. mdpi.com During thermal decomposition, the organic 2-ethylhexanoate ligands are removed, and the iron is converted into highly dispersed iron oxide nanoparticles or atomically dispersed iron sites on the support surface.
The choice of precursor significantly influences the final catalyst's properties, such as the size, phase, and dispersion of the iron oxide particles, which in turn dictates its catalytic activity and stability. For example, using different iron salts as precursors for catalysts on activated carbon leads to distinct textural properties and iron dispersions, affecting performance in Fenton-like oxidation processes. mdpi.com The decomposition of iron precursors in the presence of carboxylate surfactants is a well-established method for producing monodisperse iron oxide nanoparticles, where the precursor-to-surfactant ratio controls the final particle size. While this often refers to other precursors like iron pentacarbonyl, the principles of nucleation and growth are analogous.
In some cases, the precursor is decomposed in the presence of nitrogen and carbon sources to create more complex active sites, such as iron-nitrogen-carbon (Fe-N-C) moieties, which are highly active for reactions like the oxygen reduction reaction (ORR). osti.gov
Surface Science Approaches to Catalyst Characterization
Characterizing the active sites formed from the decomposition of this compound is essential for understanding the structure-activity relationship of the resulting heterogeneous catalyst. A suite of surface-sensitive and bulk characterization techniques is employed for this purpose.
| Technique | Information Obtained | Example Application |
| Powder X-ray Diffraction (XRD) | Identifies the crystalline phases of iron oxides (e.g., hematite, magnetite) or other iron-containing species formed on the support. | Characterizing Fe/C catalysts to identify iron phases and rule out the formation of iron carbides. |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the size, morphology, and distribution of iron-based nanoparticles on the catalyst support. | Assessing the dispersion and size of iron oxide particles on activated carbon. mdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states (Fe²⁺, Fe³⁺) of iron at the catalyst surface. | Analyzing the surface of Fe/activated carbon catalysts to correlate surface iron species with catalytic behavior. mdpi.com |
| Mössbauer Spectroscopy | A highly sensitive technique for iron, it distinguishes between different iron oxidation states, coordination environments, and magnetic phases (e.g., superparamagnetic nanoparticles). | Identifying atomically dispersed FeNₓ sites and iron nanoparticles in Fe-N-C catalysts for the oxygen reduction reaction. osti.gov |
| X-ray Absorption Spectroscopy (XAS) | Includes XANES and EXAFS, which provide detailed information on the local coordination environment, oxidation state, and bond distances of the iron atoms, even in amorphous or highly dispersed materials. | Characterizing the structure of tetrahedral FeOₓCl₄₋ₓ active species in an iron-promoted silica catalyst. |
Mechanistic Models of Oxygen Transfer and Radical Generation in this compound Catalysis
The catalytic cycle of this compound in oxidation reactions is a complex process involving the interplay between the two oxidation states of iron, the organic ligands, and the oxidant. While a definitive, universally accepted model for this specific compound is still the subject of ongoing research, several key mechanistic principles can be elucidated from studies on related iron carboxylate and mixed-valence systems.
At the heart of the catalytic activity of this compound is the cycling between the Fe(II) and Fe(III) states. nih.gov The introduction of Fe(II) into an aerated solution can lead to its oxidation to Fe(III), a process that is accompanied by the generation of reactive oxygen species (ROS). nih.gov This Fe(II)/Fe(III) cycling is a critical step in the activation of molecular oxygen and the subsequent transfer of oxygen atoms to a substrate. nih.gov
One proposed pathway for oxygen activation involves the formation of a (μ-oxo)diiron(III) complex from a di(μ-carboxylato)diiron(II) precursor upon reaction with dioxygen. nih.gov Both the diiron(II) and the resulting (μ-oxo)diiron(III) species can act as catalysts for oxo transfer reactions, utilizing O₂ as the terminal oxidant. nih.gov This has been demonstrated in the oxidation of various substrates, such as the conversion of phosphines to phosphine (B1218219) oxides and sulfides to sulfoxides. nih.gov
The generation of radical species, particularly hydroxyl radicals (HO•), is another key feature of Fe(II)/Fe(III) catalytic systems. nih.gov The presence of both Fe(II) and Fe(III) can lead to rapid cycling between the two oxidation states, which in turn promotes the formation of ROS. nih.gov The rate of Fe(II) oxidation has been shown to be dependent on the presence of oxygen, superoxide (B77818), and hydroxyl radicals. nih.gov The efficiency of hydroxyl radical production can be significant, with studies showing that the ratio of moles of HO• produced to moles of Fe(II) consumed can vary widely depending on the reaction conditions. nih.gov
In the context of alkane oxidation catalyzed by iron complexes with hydrogen peroxide and carboxylic acids like 2-ethylhexanoic acid, high-valent iron-oxo species, specifically oxoiron(V), are suggested to be the primary active intermediates responsible for C-H bond hydroxylation. doi.org The presence of the carboxylic acid is crucial in the formation of these highly reactive species. doi.org In contrast, when using other peroxy-compounds like m-chloroperoxybenzoic acid (m-CPBA), iron-acylperoxo intermediates may also play a significant role in the oxidation process. doi.org
The following table summarizes the key intermediates and their proposed roles in oxygen transfer and radical generation in iron-based catalytic systems relevant to this compound.
| Intermediate Species | Proposed Role | Relevant Catalytic System | Supporting Evidence |
| Fe(II)/Fe(III) Redox Couple | Facilitates cycling and generation of reactive oxygen species. | Aerated aqueous Fe(II) solutions. | Rate of Fe(II) oxidation is dependent on superoxide and HO•. nih.gov |
| (μ-oxo)di(μ-carboxylato)diiron(III) | Acts as a catalyst for oxo transfer from O₂. | Di(μ-carboxylato)diiron(II) with O₂. | Catalytic oxidation of phosphines and sulfides. nih.gov |
| Oxoiron(V) Intermediates | Primary active species in C-H hydroxylation. | Iron complexes with H₂O₂ and carboxylic acids. | EPR spectra and product analysis in alkane oxidation. doi.org |
| Iron-Acylperoxo Intermediates | Contributes to oxidation, particularly with peracids. | Iron complexes with m-CPBA. | Product distribution in alkane oxidation. doi.org |
| Hydroxyl Radicals (HO•) | Generated during Fe(II)/Fe(III) cycling; potent oxidant. | Fe(II)/Fe(III) systems in the presence of oxygen. | Quantified using selective probes. nih.gov |
Influence of Ligand Modification on Catalytic Activity and Selectivity
The ligand environment surrounding the iron center plays a pivotal role in determining the catalytic activity and selectivity of the complex. While the 2-ethylhexanoate ligand in the title compound is relatively simple, the principles of ligand modification can be understood by examining more complex systems where the ligands are intentionally varied. Modifications to the ligand architecture can influence the electronic properties, steric environment, and coordination geometry of the iron center, thereby tuning its reactivity.
One key aspect of ligand modification is the tuning of the electronic properties of the metal center. For instance, in iron N-heterocyclic carbene (NHC) complexes used for epoxidation, expanding the ligand framework with a benzimidazole (B57391) moiety leads to a complex with a more positive redox potential. nih.gov This electronic modification, which makes the iron center a weaker σ-donor, can impact the catalytic performance. While this particular modification resulted in lower activity compared to the unmodified catalyst, it also conferred remarkable temperature tolerance. nih.gov
The steric bulk of the ligands can also significantly affect catalytic outcomes. In the case of diiron(II) complexes, sterically hindered carboxylate ligands are instrumental in creating a specific coordination environment that allows for the catalytic transfer of oxygen from O₂. nih.gov
The following table presents data on the influence of ligand modification on the catalytic performance of an iron NHC epoxidation catalyst, illustrating the principles of how ligand design can impact activity and stability.
| Catalyst/Ligand Modification | Reaction Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Turnover Number (TON) | Key Observation |
| Unmodified Iron Pyridine-NHC | Not Specified | Not Specified | Not Specified | Reference catalyst. |
| Iron NHC with Benzimidazole Moiety (Complex 1) | 20 | Low activity | - | Induction phase observed. |
| Iron NHC with Benzimidazole Moiety (Complex 1) + Sc(OTf)₃ | 60 | ~10,000 | ~700 | High temperature tolerance and significant activity with Lewis acid co-catalyst. nih.gov |
These examples underscore the profound impact that ligand modification can have on the catalytic behavior of iron complexes. By systematically altering the ligand sphere, it is possible to fine-tune the catalyst's properties to achieve desired levels of activity, selectivity, and stability for specific applications. While research directly on modifying the 2-ethylhexanoate ligand in the ferric/ferrous system is less common, these principles provide a clear framework for how such modifications could be used to enhance its catalytic potential.
Applications of Ferric Ferrous 2 Ethylhexanoate in Advanced Materials Science
Precursor for Iron Oxide Nanomaterials Synthesis
Ferric ferrous 2-ethylhexanoate (B8288628) is a key precursor in the fabrication of iron oxide nanomaterials. Its chemical properties allow for the controlled synthesis of nanoparticles and thin films with tailored magnetic and structural characteristics.
Controlled Synthesis of Iron Nanoparticles and Thin Films
The use of organometallic precursors like ferric ferrous 2-ethylhexanoate enables precise control over the size, shape, and phase of iron oxide nanoparticles. nih.gov The thermal decomposition of this compound in the presence of surfactants and solvents facilitates the formation of monodisperse nanoparticles. The morphology of the resulting nanoparticles, such as nanorods or nanocubes, can be directed by adjusting reaction parameters like temperature, precursor concentration, and the type of capping agents used. nih.govrsc.org For instance, the synthesis of α-Fe2O3 thin films can be achieved at the liquid-vapor interface through a cost-effective chemical route, which can then be converted to Fe3O4 and γ-Fe2O3 films via reduction and oxidation processes. researchgate.net
The magnetic properties of these synthesized materials are highly dependent on their size and crystalline structure. For example, α-Fe2O3 thin films may exhibit superparamagnetic behavior, while Fe3O4 and γ-Fe2O3 thin films can show ferrimagnetic properties with high saturation magnetization values. researchgate.net The ability to control these properties is crucial for applications in data storage, catalysis, and biomedical fields.
Table 1: Synthesis and Properties of Iron Oxide Nanomaterials
| Nanomaterial | Synthesis Method | Precursor(s) | Key Properties |
|---|---|---|---|
| Iron Oxide Nanoparticles | Co-precipitation | Ferric and Ferrous Ions | Size-dependent magnetic properties academie-sciences.fr |
| Shaped Iron Oxides (rods, cubes) | Solvothermal | Iron Salts (e.g., Fe(II) sulphate, Fe(III) nitrate) | Controlled morphology (nanorods, nanocubes) nih.gov |
| α-Fe2O3, Fe3O4, γ-Fe2O3 Thin Films | Chemical Route at Liquid-Vapor Interface | Organometallic Iron Compounds | Tunable magnetic behavior (superparamagnetic, ferrimagnetic) researchgate.net |
| FeNPs | Green Synthesis using Leaf Extract | Ferric Sulfate (B86663) | Crystalline nature, average diameter ~136 nm nih.gov |
Fabrication of Ferrite-Based Magnetic Materials
This compound is also instrumental in the fabrication of ferrite-based magnetic materials, which have the general formula MFe2O4, where M can be a divalent metal ion such as Co, Ni, or Mn. These materials are synthesized through methods like co-precipitation and sol-gel processes. mdpi.combiolmolchem.com The properties of the resulting ferrites, including their magnetic characteristics, can be tailored by controlling the stoichiometry and reaction conditions. academie-sciences.fr
For instance, soft magnetic composites (SMCs) can be created by coating iron powders with a layer of Mn-Zn ferrite (B1171679) nanoparticles synthesized via a sol-gel method. bohrium.com This coating enhances the electrical resistivity and operating frequency of the composite material. bohrium.com The extrusion free-forming (EFF) technique, a type of 3D printing, has been used to fabricate complex, dense ferrite structures from metal oxide precursors. researchgate.net This method allows for the creation of both soft (NiFe2O4) and hard (BaFe12O19) magnetic materials with high densities and saturation magnetization values close to their theoretical bulk values. researchgate.net
Integration of this compound into Polymer Matrices and Composites
The compatibility of this compound with organic media makes it a valuable additive in polymer systems, where it can act as a drier, curing agent, and a component for developing functional materials.
Drier and Curing Agent in Coatings and Adhesives: Mechanistic Perspectives
In the coatings and adhesives industry, metal carboxylates, including 2-ethylhexanoates, function as driers or curing agents. americanelements.com They catalyze the oxidative cross-linking of unsaturated polymers, a process that hardens the coating or adhesive film. The mechanism involves the formation of hydroperoxides in the polymer backbone, which are then decomposed by the metal ions, generating free radicals. These radicals initiate polymerization and cross-linking reactions. The specific iron compound can influence the curing process, with its catalytic activity depending on the oxidation state of the iron and its coordination environment.
Development of Functional Polymeric Materials
The incorporation of this compound into polymer matrices can impart magnetic properties to the resulting composite material. For example, soft magnetic composites with enhanced permeability and reduced magnetic loss have been developed by coating iron particles with Mn-Zn ferrite nanoparticles. bohrium.com These composites are often prepared by mixing the coated iron powder with a polymer resin, such as epoxy. bohrium.com The resulting materials are useful in applications requiring high-frequency magnetic performance.
Furthermore, the development of ferrite-based structures using techniques like extrusion free-forming opens up possibilities for creating functional polymeric materials with complex geometries and tailored magnetic properties. researchgate.net These materials can be used in a variety of applications, from electronic components to biomedical devices.
Role in Pigment and Colorant Technologies
Iron oxides, which can be synthesized from precursors like this compound, are widely used as pigments due to their color stability, lightfastness, and low cost. chemategroup.comgolchhaoxides.com Synthetic iron oxide pigments are available in a range of colors, including red (Fe2O3), yellow (FeOOH), and black (Fe3O4), as well as various brown shades. golchhaoxides.com
The manufacturing process for these pigments can involve either wet or dry methods. chemategroup.com The Laux process, for example, is a well-established method for producing black and yellow iron oxide pigments, which can then be calcined to produce red pigments. golchhaoxides.com The properties of the final pigment, such as particle size and color purity, are influenced by the synthesis conditions. For instance, annealing highly branched, needle-shaped iron oxide yellow pigments can produce iron oxide red pigments with a unique cluster-like particle form and exceptional color purity. google.com These pigments find applications in paints, coatings, plastics, construction materials, and even foodstuffs. chemategroup.comgoogle.com
Emerging Applications in Sensing and Device Fabrication
While not typically incorporated directly into the final architecture of sensing systems, this compound serves as a critical precursor material in the fabrication of advanced sensing and electronic devices. Its primary role lies in the synthesis of highly specialized iron oxide nanoparticles (IONPs), which form the functional core of these next-generation technologies. The unique chemical structure of this compound allows for precise control over the size, composition, and magnetic properties of the resulting nanoparticles, making it an invaluable compound in materials science.
The utility of this compound stems from its use in thermal decomposition or co-precipitation methods to produce magnetic nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). rsc.orgresearchgate.net The "ferric ferrous" designation is significant, as the presence of both Fe²⁺ and Fe³⁺ oxidation states in the precursor is ideal for forming magnetite, a mixed-valence iron oxide. mdpi.comnih.gov This material's strong magnetic properties are central to its function in many sensing applications. mdpi.com The 2-ethylhexanoate ligands, on the other hand, act as capping agents during synthesis, preventing uncontrolled growth and aggregation, thereby enabling the production of monodisperse nanoparticles with tunable characteristics. researchgate.netclemson.edu
The iron oxide nanoparticles synthesized from precursors like this compound are pivotal in the development of highly sensitive electrochemical sensors. nih.gov These nanoparticles, when used to modify electrode surfaces, significantly enhance performance by increasing the electroactive surface area and accelerating the rate of electron transfer between the electrode and the target analyte. nih.gov For instance, magnetite nanoparticles possess excellent electrical conductivity at room temperature due to the electron hopping mechanism between the Fe²⁺ and Fe³⁺ ions within their crystal structure. nih.gov This enhanced conductivity and catalytic ability allows for the sensitive detection of a wide range of substances, from heavy metals like lead to organic molecules in biological samples. nih.govresearchgate.net
In device fabrication, these nanoparticles are being explored for their potential in creating components for data storage and spintronics. Magnetite, as a semiconducting ferrimagnet, has shown promise in the fabrication of tunneling devices. google.com The ability to synthesize uniform, crystalline nanoparticles with controlled magnetic properties is essential for the performance and reliability of such devices. google.com
Recent research has focused on creating nano-sensors for specific and rapid detection of biological and chemical agents. Iron oxide nanoparticles can be functionalized with various organic molecules or biomolecules to create highly selective sensors. mdpi.comnih.gov For example, 3-aminobenzoic acid-coated iron oxide nanoparticles have been successfully used as a nano-sensor for the detection of certain antibiotics in human blood, demonstrating a distinct colorimetric response. nih.gov Similarly, magnetic nanoparticles are central to the development of point-of-care diagnostic devices, where they can be used to capture and detect biomarkers for diseases like colorectal cancer. mdpi.com The superparamagnetic nature of these nanoparticles allows for their easy manipulation and concentration using an external magnetic field, simplifying sample preparation and enhancing detection signals. mdpi.com
The table below summarizes research findings on iron oxide nanoparticles derived from iron carboxylate precursors and their applications in sensing.
| Nanoparticle Type | Synthesis Method | Application | Detected Analyte | Key Finding |
| Magnetite (Fe₃O₄) | Co-precipitation | Electrochemical Sensor | Acetaminophen | Nanoparticle-modified electrode showed enhanced electrocatalytic ability for sensing. researchgate.net |
| Magnetite (Fe₃O₄) | Co-precipitation | Electrochemical Sensor | Lead (Pb²⁺) | The presence of Fe²⁺ and Fe³⁺ increases electrical conductivity, enhancing sensor performance. nih.gov |
| Iron Oxide (Fe-NPs) | Reduction/Encapsulation | Nano-sensor | Levofloxacin, Ciprofloxacin | Coated nanoparticles provided a selective and rapid colorimetric detection method in human blood. nih.gov |
| Magnetic Nanoparticles (MNPs) | Co-precipitation | Biosensor (Point-of-Care) | Methylated septin9 gene (CRC biomarker) | MNPs enabled quantitative and selective analysis of the cancer biomarker. mdpi.com |
Theoretical and Computational Approaches to Ferric Ferrous 2 Ethylhexanoate Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of ferric ferrous 2-ethylhexanoate (B8288628). These methods model the behavior of electrons within the molecule, providing a basis for interpreting its chemical and physical properties.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of transition metal complexes, including mixed-valence iron systems. For a compound like ferric ferrous 2-ethylhexanoate, DFT calculations can elucidate the distribution of the Fe(II) and Fe(III) ions and the resulting spin states. nih.gov In related mixed-valence iron systems, such as green rust, DFT studies have shown that the distribution of Fe(II) and Fe(III) is not uniform, with different sites exhibiting distinct electronic properties. nih.gov The choice of functional in DFT calculations is crucial, as different functionals can yield varying predictions of spin states. Hybrid functionals, which incorporate a portion of exact exchange, have often been found to provide more accurate descriptions of spin states in iron complexes compared to pure DFT functionals. nih.gov
Calculations on model systems indicate that high-spin states are often thermodynamically favored in iron complexes. nih.gov For this compound, DFT could be employed to model the carboxylate coordination environment and predict the ground spin state of the dinuclear iron center. The charge distribution, often analyzed through methods like Mulliken population analysis, can reveal the degree of electron delocalization between the iron centers, a key feature of mixed-valence compounds. dtu.dk
Table 1: Comparison of DFT Functionals for Spin State Prediction in Iron Complexes
| Functional Type | Examples | General Performance for Iron Spin States |
| Pure DFT | BLYP, PBE, TPSS | Can sometimes disfavor high-spin states. nih.gov |
| Hybrid DFT | B3LYP, PBE0, TPSSh | Generally better at predicting correct spin states. nih.gov |
Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for predicting spectroscopic parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark results for electronic energies and properties. For this compound, ab initio calculations could be used to predict parameters for various spectroscopic techniques.
For instance, these methods can be applied to calculate the parameters for Mössbauer spectroscopy, such as the isomer shift and quadrupole splitting, which are sensitive to the oxidation state and local environment of the iron atoms. Furthermore, predictions of d-d electronic transitions can aid in the interpretation of UV-Vis spectra, providing insights into the ligand field environment of the iron centers.
Molecular Dynamics Simulations for Solution Behavior and Reactivity
While quantum chemical calculations provide a static picture of the electronic structure, molecular dynamics (MD) simulations offer a dynamic view of the behavior of this compound in solution. researchgate.net By solving the classical equations of motion for all atoms in the system, MD simulations can track the conformational changes, solvent interactions, and reactive events over time. researchgate.net
For this compound, MD simulations could be employed to study its aggregation behavior in non-aqueous solvents, a crucial aspect for its application in areas like catalysis and as a drying agent. The choice of an appropriate force field, which describes the potential energy of the system as a function of atomic coordinates, is critical for the accuracy of MD simulations. tue.nl Reactive force fields, such as ReaxFF, can even model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations for this compound
| Simulation Aspect | Information Gained |
| Solvation Structure | Arrangement of solvent molecules around the complex. |
| Conformational Dynamics | Flexibility of the 2-ethylhexanoate ligands and the iron core. |
| Aggregation | Tendency of the complex to form larger clusters in solution. |
| Reactivity | Simulation of ligand exchange or redox reactions. |
Computational Modeling of Catalytic Reaction Pathways Involving this compound
The catalytic activity of iron complexes, including this compound, can be investigated through computational modeling of reaction pathways. This typically involves using quantum chemical methods, like DFT, to map out the potential energy surface of a catalytic cycle. Key steps such as substrate binding, activation, transformation, and product release can be modeled to identify the rate-determining step and understand the factors controlling the catalyst's efficiency and selectivity.
For example, if this compound were to be used as an oxidation catalyst, computational models could explore the mechanism of oxygen activation and subsequent transfer to a substrate. These calculations would involve locating transition state structures and calculating activation barriers, providing a detailed atomistic picture of the catalytic process.
Ligand Field Theory and Crystal Field Theory Applications to Mixed-Valence Iron
Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), provide a conceptual framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. researchgate.net In the context of this compound, these theories describe how the d-orbitals of the iron ions are affected by the surrounding 2-ethylhexanoate ligands. researchgate.net
The carboxylate groups of the 2-ethylhexanoate ligands create a specific ligand field around each iron ion, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, often denoted as 10Dq, is a key parameter that determines the electronic and magnetic properties of the complex. nih.gov For the high-spin Fe(II) (d6) and Fe(III) (d5) centers typically found in such complexes, LFT can be used to construct energy level diagrams that explain their electronic spectra and magnetic behavior. nih.gov
In a mixed-valence system, LFT can also be extended to describe the interaction between the two iron centers, providing a basis for understanding intervalence charge transfer (IVCT) bands, which are a hallmark of mixed-valence compounds and are often observed in their electronic spectra.
Analytical Methodologies for Detection and Quantification of Ferric Ferrous 2 Ethylhexanoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating ferric ferrous 2-ethylhexanoate (B8288628) from other components in a mixture and for assessing its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like ferric ferrous 2-ethylhexanoate to be analyzed by GC-MS, it would typically require derivatization to increase its volatility and thermal stability. The gas chromatograph separates the derivatized compound from other volatile and semi-volatile substances in the sample based on their boiling points and interactions with the stationary phase of the column. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly specific identification. The mass-to-charge ratio of the parent ion and its fragmentation pattern can confirm the presence of the 2-ethylhexanoate ligand and the iron core. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard.
Typical GC-MS operating parameters for related analyses:
| Parameter | Setting |
| Column | HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 60°C, ramped to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35–425 amu |
This table presents typical parameters and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds like this compound. aehealthgroup.comresearchgate.net HPLC separates components of a mixture in a liquid mobile phase as they pass through a column packed with a solid stationary phase. aehealthgroup.com The separation is based on the differential affinity of the analyte for the stationary and mobile phases. aehealthgroup.com
For the analysis of iron-containing compounds, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation of ferric and ferrous forms of iron complexes can be achieved, often with post-column derivatization to enhance detection. researchgate.net For instance, a complexing agent that reacts with iron to form a colored or fluorescent species can be introduced after the column, allowing for sensitive detection by a UV-Vis or fluorescence detector. nih.gov A stability-indicating HPLC method can also be developed to separate the elemental iron peak from any degradation products. nih.gov
Example HPLC Method Parameters for Iron Species Analysis:
| Parameter | Setting |
| Column | TSK-GEL Super octadecylsilyl (50 x 4.6 mm id, 2 µm particle size) nih.gov |
| Mobile Phase | 0.06 M methanesulfonic acid in water-acetonitrile (40:60, v/v) nih.gov |
| Detector | UV at 282 nm nih.gov |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table provides an example of HPLC parameters; specific conditions would need to be optimized for this compound.
Elemental Analysis Techniques for Compositional Verification
Elemental analysis techniques are crucial for verifying the elemental composition of this compound, specifically the iron content. These methods provide quantitative information about the elements present in a sample.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample. eag.com The sample is introduced into a high-temperature argon plasma (around 9000 K), which excites the atoms of the elements present. eag.comresearchgate.net As the excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. researchgate.net
For the analysis of this compound, the sample would first need to be digested, typically using a strong acid, to break down the organic matrix and bring the iron into solution. eag.com ICP-OES can then be used to accurately quantify the total iron content, providing a critical measure of the compound's purity and confirming its stoichiometry. researchgate.netmpg.de This technique is widely used in various fields, including geology, metallurgy, and environmental science, for the analysis of metals. labotronics.com
X-ray Fluorescence (XRF) Spectroscopy
X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. acs.org The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. nih.gov When electrons from higher energy shells fill the vacancies, they emit fluorescent X-rays with energies characteristic of each element. nih.gov By measuring the energy and intensity of these emitted X-rays, the elemental composition of the sample can be determined. nih.govnih.gov
XRF is particularly useful for the analysis of solid samples and can provide rapid, qualitative, and quantitative information about the iron content in this compound without the need for sample digestion. esi-xrf.com However, matrix effects, where the presence of other elements can influence the X-ray fluorescence of the element of interest, need to be considered and can be mitigated through methods like the fusion method. esi-xrf.com
Spectrophotometric and Electrochemical Methods for Quantification in Complex Matrices
Spectrophotometric and electrochemical methods offer alternative and often simpler approaches for quantifying iron in various samples, including complex matrices where this compound might be present.
Spectrophotometric methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. carleton.ca To determine the iron content, a chromogenic reagent that forms a colored complex with iron is typically used. For instance, 1,10-phenanthroline (B135089) reacts with iron(II) to form a stable, intensely colored complex that can be measured spectrophotometrically. carleton.cacsun.edutruman.edu This requires the reduction of any iron(III) to iron(II) prior to complexation. asdlib.org Thioglycolic acid can also be used, forming a red-purple chelate with iron in an alkaline medium. niscpr.res.in The intensity of the color is measured at a specific wavelength, and the concentration is determined from a calibration curve prepared with known standards. carleton.caniscpr.res.in
Electrochemical methods provide another avenue for the quantification of iron. researchgate.net Techniques like voltammetry can be used to determine the concentration of electroactive species. nih.gov Adsorptive stripping voltammetry, for example, is a highly sensitive method for trace iron determination. researchgate.net These methods rely on the oxidation or reduction of iron at an electrode surface, where the resulting current is proportional to the iron concentration. researchgate.netacs.org Electrochemical methods are advantageous due to their high sensitivity, selectivity, and the ability to perform speciation analysis to distinguish between ferrous and ferric states. researchgate.netresearchgate.net
Sample Preparation Strategies for Analytical Accuracy
The primary challenge in the analysis of this compound lies in preventing the oxidation of the ferrous (Fe²⁺) state or the reduction of the ferric (Fe³⁺) state during sample handling and preparation. The choice of an appropriate sample preparation strategy is paramount to obtaining reliable and representative analytical results. The ideal method should effectively isolate the analyte from its matrix while preserving its original oxidation state.
Non-Destructive and Minimally Invasive Techniques:
For techniques that can analyze the sample in its native or near-native state, sample preparation is often straightforward.
Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment and oxidation state of iron atoms and is considered a non-destructive method. nih.gov Sample preparation for transmission Mössbauer spectroscopy is relatively simple, typically involving the powdering of the solid sample and its uniform distribution in a sample holder. carleton.edu The amount of sample must be optimized to ensure a sufficient number of iron nuclei for analysis without causing excessive absorption of gamma rays. carleton.edu For air-sensitive samples, the preparation can be carried out in an inert atmosphere, such as a glovebox, to prevent oxidation. mossbauer-spectrometers.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and oxidation states of the top few nanometers of a sample. To avoid surface oxidation from atmospheric exposure, in-situ analysis within a vacuum chamber is the preferred method. mccrone.com When in-situ analysis is not feasible, the use of reference standards for Fe(II) and Fe(III) is crucial for accurate peak fitting and quantification. mccrone.com It is important to note that the preparation of stable Fe(II) standards can be challenging due to their susceptibility to oxidation. mccrone.com
Solvent-Based Extraction and Dissolution:
For analytical techniques requiring the sample to be in solution, the choice of solvent and extraction conditions is critical.
Solvent Selection: this compound is generally soluble in non-polar organic solvents. The selection of a solvent should be based on its ability to dissolve the compound without inducing changes in the oxidation state of the iron centers. De-aerated solvents should be used to minimize oxidation of Fe²⁺.
Extraction from Complex Matrices: When this compound is present in a complex matrix, such as a polymer or oil, a suitable extraction method is required. A solvent extraction method using a non-polar solvent like n-heptane has been employed for the separation of Fe³⁺ from aqueous solutions, which could be adapted for organometallic compounds. rsc.org The efficiency of the extraction will depend on the partitioning of the analyte between the sample matrix and the extraction solvent.
The following table summarizes key considerations for sample preparation for different analytical techniques:
| Analytical Technique | Sample Form | Key Preparation Steps | Considerations for Oxidation State Preservation |
| Mössbauer Spectroscopy | Solid Powder | - Grinding to a fine powder. - Uniform spreading in a sample holder. | - Preparation in an inert atmosphere (e.g., glovebox) for air-sensitive samples. mossbauer-spectrometers.com |
| X-ray Photoelectron Spectroscopy (XPS) | Solid | - In-situ analysis in a high-vacuum environment. - Use of Fe(II) and Fe(III) standards for peak deconvolution. | - Minimizing air exposure to prevent surface oxidation. mccrone.com |
| Chromatography (e.g., HPLC) | Liquid | - Dissolution in an appropriate organic solvent. - Filtration to remove particulate matter. | - Use of de-aerated solvents. - Analysis as soon as possible after dissolution. |
| UV-Vis Spectrophotometry | Liquid | - Dissolution in a suitable solvent. - Dilution to an appropriate concentration. | - Use of solvents that do not interact with the iron centers. - Protection from light if the compound is photosensitive. |
| Electrochemical Methods | Liquid | - Dissolution in a non-aqueous electrolyte solution. | - Use of aprotic, de-aerated solvents and supporting electrolytes. |
Advanced Sample Handling:
For particularly sensitive analyses or when dealing with trace amounts of the compound, more advanced sample handling procedures may be necessary.
Cryogenic Handling: For highly unstable samples, preparation and analysis at low temperatures can significantly slow down oxidation and degradation processes.
Derivatization: In some chromatographic methods, derivatization of the analyte can improve its stability and detectability. However, the derivatization reaction must be carefully chosen to ensure it does not alter the Fe(II)/Fe(III) ratio.
The meticulous application of these sample preparation strategies is fundamental to achieving accurate and reproducible results in the analytical determination of this compound. The choice of method will ultimately depend on the specific analytical technique employed, the nature of the sample matrix, and the concentration of the analyte.
Environmental Fate and Pathways of Ferric Ferrous 2 Ethylhexanoate
Degradation Mechanisms in Aquatic and Terrestrial Environments
The breakdown of Ferric Ferrous 2-Ethylhexanoate (B8288628) in the environment proceeds through both light-induced and biological pathways.
The iron-carboxylate bond is susceptible to photolysis, representing a significant degradation mechanism, particularly in atmospheric aerosols and sunlit surface waters. The photolysis of Fe(III)-carboxylate complexes is initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light. psu.edunih.gov This process leads to the reduction of Fe(III) to Fe(II) and the generation of a carboxyl radical. nih.gov
The 2-ethylhexanoate portion of the molecule is readily biodegradable in both aquatic and terrestrial environments. acs.org Standard tests show that 2-ethylhexanoic acid (2-EHA) undergoes rapid and extensive biodegradation under both aerobic and anaerobic conditions. analytice.comacs.org
Under aerobic conditions, 2-EHA has been shown to biodegrade by 99% over a 28-day period in domestic sewage tests. analytice.com In anaerobic systems, 2-EHA also degrades completely. acs.org Studies using anaerobic biofilters have demonstrated over 92% removal of high concentrations of 2-EHA. acs.org
Specific microorganisms are capable of degrading related compounds. Mycobacterium austroafricanum, for example, can degrade 2-ethylhexyl nitrate (B79036) and other structurally related xenobiotics, often releasing 2-ethylhexanol or 2-ethylhexanoic acid as intermediate products. mdpi.comchromatographyonline.com Other bacteria and fungi can also degrade plasticizers, producing 2-ethylhexanol, which can then be oxidized to the less volatile 2-ethylhexanoic acid by other microbes. thermofisher.com This indicates robust microbial pathways exist for the breakdown of the ethylhexyl chain.
Table 1: Biodegradability of 2-Ethylhexanoic Acid (2-EHA)
| Condition | System | Degradation Extent | Duration | Reference |
|---|---|---|---|---|
| Aerobic | Sewage, domestic (OECD 301 E) | 99% | 28 days | analytice.com |
| Aerobic | Mixed bacterial culture from waste disposal leachate | 4% to 50% | 21 days | acs.org |
| Anaerobic | Biofilter | 92.3% (COD removal) | 15 days | acs.org |
| Anaerobic | Enrichment shake-flask cultures (sediment) | ~100% | 15 days | acs.org |
Adsorption and Mobility in Soil and Sediment Systems
The mobility of Ferric Ferrous 2-Ethylhexanoate in soil and sediment is a function of the properties of its dissociated components. The iron cations and the organic acid anion will exhibit different behaviors.
Iron itself is a common element in soils and, upon release, the Fe(II) and Fe(III) ions are subject to oxidation-reduction and precipitation reactions. acs.org Iron oxides and hydroxides, which are common soil components, are formed, and these compounds tend to bind tightly to soil particles, limiting their mobility. acs.org
The mobility of the 2-ethylhexanoate anion is governed by its interaction with soil components. The adsorption and desorption behavior of organic chemicals in soil is influenced by factors such as the soil's organic carbon content, clay content, and pH. researchgate.netnih.govwikipedia.org For 2-ethylhexanoic acid, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) provides an indication of its tendency to adsorb to soil. A measured Koc value of ≤140.87 suggests moderate to high mobility in soil and sediment systems. analytice.com The distribution of 2-EHA in the environment, as predicted by the Mackay Level I model, is predominantly in water (91.7%) and sediment (11.2%), with less distribution to soil (3.64%) and air (0.93%). analytice.com
Studies on other organometallic compounds, such as organotins, show that adsorption is stronger in soils with higher organic carbon content and cation exchange capacity. nih.gov While a direct analogy has limitations, it suggests that in organic-rich soils, the mobility of the dissociated 2-ethylhexanoate could be reduced.
Table 2: Soil Adsorption and Mobility Parameters for 2-Ethylhexanoic Acid
| Parameter | Value | Method | Indication | Reference |
|---|---|---|---|---|
| Adsorption/Desorption (Koc) | ≤140.87 | OECD 106 | Moderate to High Mobility | analytice.com |
| Mackay Level I Distribution (Water) | 91.7% | Calculation | Predominant environmental compartment | analytice.com |
| Mackay Level I Distribution (Sediment) | 11.2% | Calculation | Significant environmental compartment | analytice.com |
| Mackay Level I Distribution (Soil) | 3.64% | Calculation | Minor environmental compartment | analytice.com |
Transformation Products and Their Environmental Persistence
The degradation of this compound results in several transformation products. The primary transformation involves the dissociation into iron ions and 2-ethylhexanoic acid.
The iron component will undergo environmental transformation. Ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺), which then hydrolyzes to form insoluble iron oxides and hydroxides, stable and persistent components of soil and sediment. acs.org
The 2-ethylhexanoate component undergoes further transformation. Photolytic degradation generates carboxyl radicals as transient intermediates. nih.gov Biodegradation of the 2-ethylhexyl moiety can lead to a variety of metabolic byproducts. For instance, studies on the biodegradation of the structurally similar 2-ethylhexyl nitrate by Mycobacterium species identified a lactone, 4-ethyl-5,5-dimethyl-tetrahydro-furan-2-one (4-EDF), as a persistent metabolite that was not further broken down by the bacteria. mdpi.comchromatographyonline.com The oxidation of 2-ethylhexanol, a potential intermediate, yields 2-ethylhexanoic acid. thermofisher.com Given that 2-EHA is readily biodegradable, its persistence is expected to be low. acs.org
Methodologies for Environmental Monitoring of this compound
Environmental monitoring for this compound would necessitate separate analytical approaches for the iron component and the organic 2-ethylhexanoate moiety, as the intact complex is unlikely to persist long after environmental release. acs.orgacs.org
Analysis of Iron: Total iron concentrations in environmental samples like water and soil can be determined using well-established techniques. A common method involves solid-phase extraction to preconcentrate the sample, followed by analysis using Flame Atomic Absorption Spectrometry (FAAS). This allows for the detection of iron at low concentrations (e.g., ng/mL levels). Other methods can be used to differentiate between the Fe(II) and Fe(III) species, which is crucial for understanding the redox dynamics in the environment.
Analysis of 2-Ethylhexanoate: The determination of 2-ethylhexanoic acid in environmental matrices typically requires chromatographic methods due to the need for sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying 2-EHA. To improve volatility and detection, 2-EHA is often derivatized to an ester, such as a pentafluorobenzyl ester, before analysis. This allows for very low detection limits using an electron capture detector (ECD) or mass spectrometry. psu.edu
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is another method used for the analysis of 2-EHA. analytice.com Ion chromatography (IC) with suppressed conductivity detection has also been effectively used, offering a simpler approach by eliminating the need for solvent extractions and allowing for direct injection of aqueous samples. chromatographyonline.com
Monitoring the intact organo-iron complex would be significantly more complex, likely requiring advanced speciation analysis techniques that combine chromatographic separation with element-specific detection, such as HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS).
Table 3: Common Analytical Methods for Monitoring
| Analyte | Methodology | Sample Preparation | Detection | Reference |
|---|---|---|---|---|
| Total Iron | Flame Atomic Absorption Spectrometry (FAAS) | Solid-Phase Extraction (SPE) | Atomic Absorption | |
| 2-Ethylhexanoic Acid | Gas Chromatography (GC) | Derivatization (e.g., to pentafluorobenzyl ester) | Mass Spectrometry (MS) or Electron Capture (EC) | psu.edu |
| 2-Ethylhexanoic Acid | High-Performance Liquid Chromatography (HPLC) | Direct injection or extraction | Diode-Array Detector (DAD) | analytice.com |
| 2-Ethylhexanoic Acid | Ion Chromatography (IC) | Direct injection of aqueous sample | Suppressed Conductivity | chromatographyonline.com |
Future Research Directions and Unexplored Avenues for Ferric Ferrous 2 Ethylhexanoate Chemistry
Advanced Synthetic Strategies for Novel Architectures
Future research will likely move beyond traditional synthesis methods to create ferric ferrous 2-ethylhexanoate (B8288628) with precisely controlled architectures. The development of advanced synthetic strategies is crucial for tailoring the material's properties for specific applications. Researchers are exploring techniques to produce novel structural forms, such as clusters and metal-organic frameworks (MOFs). nih.govacs.org
One promising direction is the use of mixed-linker strategies in the synthesis of iron(III) carboxylate MOFs, which allows for the creation of large-pore structures with tunable properties. nih.gov Another area of interest is the synthesis of carboxylate-bridged iron-thiolate clusters, which can be achieved at room temperature from alcohols, aldehydes, or carboxylate salts. nih.gov These novel architectures could exhibit unique magnetic, electronic, and catalytic properties.
| Synthesis Approach | Resulting Architecture | Potential Advantages |
| Mixed-linker strategy | Large-pore iron(III) carboxylate MOFs | Tunable pore size and functionality. nih.gov |
| Room-temperature synthesis | Carboxylate-bridged iron-thiolate clusters | Milder reaction conditions, new electronic and magnetic properties. nih.gov |
| Solvothermal with microwave heating | Nanoscale metal-organic frameworks (NMOFs) | Controlled particle size (~200 nm), high porosity. nih.gov |
These advanced synthetic methods will enable the creation of a new generation of ferric ferrous 2-ethylhexanoate-based materials with unprecedented structural complexity and functionality.
Rational Design of this compound for Enhanced Catalytic Performance
Rational design, guided by a deep understanding of structure-activity relationships, is a key future direction for boosting the catalytic performance of this compound. This involves strategically modifying the ligand environment and the metal core to optimize catalytic activity and selectivity for specific chemical transformations. nih.gov Iron's abundance and low toxicity make it an attractive alternative to precious metal catalysts. sciencedaily.comcatalysis.blog
One area of focus is the development of iron-based catalysts for C-H bond oxidation, mimicking the function of non-haem iron-containing metalloenzymes. researchgate.net Research has shown that the number of nitrogen atoms in the ligand can influence the reaction pathway. researchgate.net Furthermore, the use of additives, such as picolinic acid, has been shown to improve the yields of ketone and alcohol products in the oxidation of alkanes. researchgate.net
Iron(III) 2-ethylhexanoate has already demonstrated its potential as a mild Lewis acid catalyst in stereoselective Diels-Alder reactions. researchgate.netrsc.org Future work will likely explore its application in a wider range of organic reactions, including cascade reactions, which are valued for their efficiency and atom economy. nih.gov
| Catalytic Application | Design Strategy | Key Findings |
| Alkane Oxidation | Use of N-ligands and additives | Picolinic acid improves yields of ketones and alcohols. researchgate.net |
| Diels-Alder Reactions | Use as a mild Lewis acid catalyst | High stereoselectivity (up to 98% de) in the reaction of ethyl (E)-4-oxobutenoate with alkyl vinyl ethers. rsc.org |
| Hydrosilylation of Carboxylic Acids | Switchable catalysis with different silanes and activation methods | Selective reduction to either aldehydes or alcohols. rsc.org |
| Cross-Coupling Reactions | Synergy with Mg²+ cations | Effective with Grignard reagents as nucleophilic partners. acs.org |
By systematically investigating the effects of ligand modification, solvent choice, and reaction conditions, researchers aim to develop highly active and selective this compound catalysts for a broad spectrum of chemical processes.
Integration into Multifunctional Hybrid Materials
A significant area of future research lies in the integration of this compound into multifunctional hybrid materials. acs.org This approach combines the unique properties of the iron carboxylate with other materials, such as polymers, silica (B1680970), or carbon nanostructures, to create composites with synergistic or entirely new functionalities. rsc.orgnih.gov
One promising application is in the development of advanced coatings. Ferric 2-ethylhexanoate is known to act as a thermal stabilizer in silicone elastomers by counteracting oxidative embrittlement. kpi.ua Further research could explore its role in other polymer systems to enhance thermal stability and other properties.
Another exciting prospect is the creation of magnetic-fluorescent hybrid nanomaterials for biomedical applications. nih.gov By incorporating this compound into carbon-based nanoparticles, it may be possible to develop targeted agents for dual-modal imaging and therapy. nih.gov The synthesis of iron oxide nanoparticles coated with polymers like poly(methacrylic acid) also opens up possibilities for drug delivery systems. rsc.org
| Hybrid Material System | Potential Application | Key Features |
| Silicone Elastomers | High-temperature stable coatings | Counteracts oxidative embrittlement. kpi.ua |
| Carbon Nanoparticles | Dual-modal imaging and detection | Combines magnetic and fluorescent properties. nih.gov |
| Poly(methacrylic acid) coated iron oxide | Drug delivery | Surface functionalization for attaching therapeutic molecules. rsc.org |
| Metal-Organic Frameworks (MOFs) | Gas storage and separation | High porosity and tunable structures. acs.orgnih.gov |
The "chimie douce" (soft chemistry) approach and methods like hydrothermal or solvothermal synthesis will be instrumental in creating these tailored hybrid materials. rsc.orgnih.gov
Development of Sustainable and Eco-Friendly Applications
The development of sustainable and environmentally friendly applications for this compound is a critical research frontier, driven by the principles of green chemistry. mdpi.com Iron's natural abundance, low cost, and minimal toxicity make it an ideal candidate for replacing more hazardous and expensive heavy metal catalysts. sciencedaily.comcatalysis.blogsciencedaily.com
A key area of investigation is the use of iron-based catalysts for water oxidation, a crucial step in producing hydrogen as a renewable energy source. sciencedaily.com Recently, a pentanuclear iron complex demonstrated high efficiency and stability in water oxidation, offering a scalable alternative to catalysts based on rare metals. sciencedaily.com
Furthermore, iron catalysts are being explored for a variety of organic transformations that are central to the chemical industry. nih.govmdpi.com This includes their use in C-C coupling reactions and the selective oxidation of alcohols to aldehydes, often using environmentally benign oxidants like oxygen or hydrogen peroxide. mdpi.com The goal is to develop processes that operate under milder conditions, reduce energy consumption, and minimize waste. catalysis.blog
The green synthesis of iron nanoparticles using biological resources like bacteria, algae, and plants is another promising avenue. mdpi.comnih.gov These methods are not only more sustainable but can also produce nanoparticles with unique properties for environmental remediation, such as the degradation of organic pollutants. mdpi.com
| Sustainable Application | Research Focus | Potential Impact |
| Water Oxidation | Development of efficient and stable iron-based catalysts | Scalable hydrogen production from water. sciencedaily.com |
| Green Catalysis | Replacement of precious metal catalysts in organic synthesis | Reduced cost, toxicity, and environmental impact. sciencedaily.comcatalysis.blogmdpi.com |
| Environmental Remediation | Use of green-synthesized iron nanoparticles | Degradation of organic pollutants in water and soil. mdpi.com |
| Biomass Conversion | Catalytic conversion of renewable feedstocks | Production of valuable chemicals and fuels from biomass. catalysis.blog |
Future research will focus on expanding the scope of these sustainable applications and optimizing the performance of this compound-based systems in real-world scenarios.
Emerging Spectroscopic and Computational Tools for Comprehensive Understanding
A deeper and more comprehensive understanding of this compound will be achieved through the application of emerging spectroscopic and computational techniques. These advanced tools are essential for elucidating the complex electronic structures, reaction mechanisms, and structure-property relationships that govern the behavior of this compound.
Advanced spectroscopic methods will provide unprecedented insight into the coordination environment and oxidation states of the iron centers. For instance, detailed Fourier-transform infrared (FT-IR) spectroscopy and 29Si nuclear magnetic resonance (NMR) have been used to study the reaction of iron 2-ethylhexanoate in polysiloxane systems, revealing the conversion of the ferric salt to ferric silicate (B1173343) and the evolution of 2-ethylhexanoic acid. kpi.ua Future studies will likely employ a wider range of techniques, including Mössbauer spectroscopy and X-ray absorption spectroscopy, to probe the local environment of the iron atoms with even greater precision. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for modeling the behavior of iron complexes. tdl.org DFT calculations can be used to predict the geometric and electronic structures of different forms of iron complexes, helping to understand their redox properties and catalytic activity. tdl.orgresearchgate.net For example, computational studies can help to rationalize the selective pathways in iron-catalyzed reactions and guide the design of new catalysts with enhanced performance. researchgate.net
| Analytical Technique | Information Gained | Research Application |
| FT-IR Spectroscopy | Identification of functional groups and reaction products | Studying the thermal stabilization mechanism in silicone elastomers. kpi.ua |
| 29Si NMR Spectroscopy | Characterization of silicon-containing species | Elucidating the reaction pathways of iron 2-ethylhexanoate with polysiloxanes. kpi.ua |
| Mössbauer Spectroscopy | Determination of iron oxidation state and coordination environment | Characterizing synthetic enzyme-substrate complexes. nih.gov |
| Density Functional Theory (DFT) | Prediction of electronic structure and reaction mechanisms | Modeling redox properties for battery applications and understanding catalytic pathways. tdl.orgresearchgate.net |
The synergy between advanced spectroscopic characterization and high-level computational modeling will be instrumental in unlocking the full potential of this compound, paving the way for the rational design of new materials and catalysts with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
